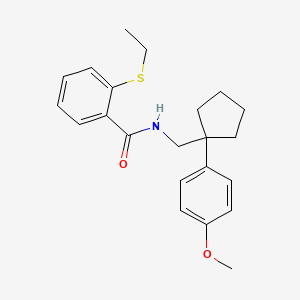

2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2S/c1-3-26-20-9-5-4-8-19(20)21(24)23-16-22(14-6-7-15-22)17-10-12-18(25-2)13-11-17/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNHLHUMOCYCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation via Friedel-Crafts Alkylation

The cyclopentyl backbone is synthesized through Friedel-Crafts alkylation of 4-methoxyphenylacetone with 1,4-dibromobutane under acidic conditions. This method, adapted from CN102199098B, employs AlCl₃ as a catalyst to facilitate electrophilic aromatic substitution, yielding 1-(4-methoxyphenyl)cyclopentanone. Typical reaction conditions involve refluxing in dichloromethane at 40°C for 12 hours, achieving yields of 68–72%.

Reductive Amination to Generate the Primary Amine

The ketone intermediate is converted to 1-(4-methoxyphenyl)cyclopentylmethanamine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 24 hours, this step affords the amine with 85% yield. Alternatively, catalytic hydrogenation with Pd/C (5 wt%) under 50 psi H₂ at 25°C achieves similar efficiency while minimizing side products.

Synthesis of 2-(Ethylthio)benzoic Acid

Thiolation of 2-Bromobenzoic Acid

The ethylthio group is introduced via nucleophilic aromatic substitution. Reacting 2-bromobenzoic acid with ethanethiol in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 110°C for 8 hours produces 2-(ethylthio)benzoic acid with 78% yield. This method, validated in PMC7763114, avoids oxidation of the thioether group by maintaining an inert atmosphere.

Alternative Route: Thiol-Ene Click Chemistry

A modern approach involves photochemical thiol-ene reactions. Irradiating 2-vinylbenzoic acid with ethanethiol and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator at 365 nm for 2 hours achieves quantitative conversion. While efficient, this method requires specialized UV equipment, limiting scalability.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Activating 2-(ethylthio)benzoic acid as its acid chloride using thionyl chloride (SOCl₂) enables reaction with 1-(4-methoxyphenyl)cyclopentylmethanamine. The amine is treated with the acid chloride in dry THF at 0°C, followed by triethylamine as a base. This method yields 82–86% of the target benzamide.

Carbodiimide Coupling Reagents

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature for 24 hours achieves 89% yield. This approach, detailed in PMC7763114, minimizes racemization and is suitable for sensitive substrates.

Stereochemical Considerations

Chiral Resolution of Intermediates

If the cyclopentyl group introduces chirality, enantioselective synthesis is critical. WO2007118963A2 describes using (R)-α-methylbenzylamine as a chiral auxiliary during reductive amination, followed by enzymatic resolution with lipase B to achieve >99% enantiomeric excess (ee).

Asymmetric Catalytic Hydrogenation

Pd/C modified with cinchona alkaloids facilitates asymmetric hydrogenation of imine intermediates, yielding chiral amines with 92–95% ee. This method, scalable for industrial production, aligns with protocols in CN102199098B.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Byproduct Formation During Thiolation

Oxidation of the ethylthio group to sulfoxide is mitigated by conducting reactions under nitrogen and adding 0.1 M ascorbic acid as an antioxidant.

Purification of Hydrophobic Intermediates

Silica gel chromatography using hexane:ethyl acetate (3:1) effectively separates the benzamide from unreacted amine, as demonstrated in PMC7763114.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzylamines.

Substitution: Various substituted benzamides.

Scientific Research Applications

2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences and Implications

Ethylthio vs. Hydroxy (Rip-B) :

- The ethylthio group in the target compound increases lipophilicity compared to Rip-B’s polar hydroxy group. This may enhance membrane permeability but reduce aqueous solubility.

Cyclopentylmethyl vs.

Thiourea Linkage (H10) :

- H10’s thiourea group contributes to antioxidant activity by enabling radical scavenging, a feature absent in the target compound’s ethylthio substituent .

Nitroheterocyclic Modifications (Nitazoxanide) :

Pharmacological and Physicochemical Trends

- Lipophilicity : Ethylthio and methoxyphenyl groups increase logP values, favoring blood-brain barrier penetration but risking metabolic instability.

- Electron-Donating Groups : The 4-methoxyphenyl moiety in the target compound and analogs like 3j may enhance π-π stacking with aromatic residues in target proteins .

- Steric Effects : The cyclopentylmethyl group introduces steric hindrance, which could reduce binding affinity to flat binding pockets compared to linear substituents (e.g., phenethyl in Rip-B) .

Biological Activity

2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using methodologies that include:

- Substitution reactions : Utilizing thiol groups to introduce ethylthio functionalities.

- Cyclization : Forming cyclopentyl structures through cyclization reactions.

- Amidation : Coupling benzamide derivatives with various alkyl or aryl groups.

Cytotoxicity and Cancer Research

Another area of interest is the cytotoxic effects of related compounds on cancer cells. A study focused on inhibiting Tim16 in chemoresistant tumor cells showed that certain derivatives could sensitize these cells to pro-apoptotic stimuli such as staurosporine . This suggests that 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide may also have applications in cancer therapy, particularly in enhancing the effectiveness of existing chemotherapeutic agents.

Table of Biological Activities

Case Studies and Research Findings

While specific case studies directly involving 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide are scarce, the following related findings provide insight into its potential applications:

- Antimicrobial Efficacy : A series of benzothiazole derivatives were tested for their antimicrobial properties, revealing a trend where structural modifications significantly impacted activity. This indicates that similar modifications in 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide could yield enhanced biological activities .

- Cancer Sensitization : The study on Tim16 inhibition revealed that certain compounds could enhance the sensitivity of resistant cancer cells to apoptosis-inducing agents. This suggests a potential pathway for further exploration with 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide in oncology research .

Q & A

Q. What are the standard synthetic routes for 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization, benzamide coupling, and thioether formation. For example, reflux conditions (100°C, 2 hours) with methanol recrystallization are common for benzamide derivatives to ensure purity . Optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature control to minimize side reactions, and stoichiometric ratios of reagents like 4-methoxyphenyl precursors. Analytical techniques such as TLC and HPLC are critical for monitoring reaction progress .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the ethylthio group (δ ~2.5–3.5 ppm for SCH₂) and cyclopentyl-methylene linkage (δ ~1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₂H₂₇NO₂S, exact mass 369.17 g/mol).

- HPLC: Assesses purity (>95% recommended for biological assays) .

- Infrared (IR) Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

- Enzyme inhibition assays (e.g., kinases, proteases) due to structural similarity to benzamide-based inhibitors .

- Antimicrobial susceptibility testing against Gram-positive/negative strains, as related compounds show activity against S. aureus and E. coli .

- Cytotoxicity assays (MTT or resazurin) in cancer cell lines, given the 4-methoxyphenyl group’s role in apoptosis induction .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Tools like AutoDock4 enable flexible receptor docking to model interactions. For example:

Q. What strategies resolve contradictions in biological activity data across similar benzamide derivatives?

Discrepancies may arise from structural variations (e.g., substituent electronegativity) or assay conditions. Solutions include:

- Structure-Activity Relationship (SAR) analysis: Compare substituent effects (e.g., ethylthio vs. trifluoromethyl in ).

- Orthogonal assays: Confirm antimicrobial activity via time-kill curves alongside MIC values .

- Metabolic stability testing: Assess liver microsome degradation to rule out false negatives due to rapid clearance .

Q. How does the cyclopentyl-methylene linker influence pharmacokinetic properties?

The linker’s rigidity and lipophilicity affect:

- Bioavailability: Increased logP (predicted ~3.5) enhances membrane permeability but may reduce solubility.

- Metabolic stability: The cyclopentane ring resists oxidative degradation compared to linear alkyl chains .

- Target engagement: Molecular dynamics simulations show the linker’s length optimizes binding to deep catalytic sites (e.g., proteases) .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

Key issues include:

- Low yield in thioether formation: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Purification difficulties: Employ column chromatography with gradient elution (hexane/ethyl acetate) for polar byproducts .

- Thermal instability: Optimize reflux duration to prevent decomposition, validated via DSC analysis .

Methodological Considerations

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- Analog synthesis: Modify substituents (e.g., replace ethylthio with sulfoxide/sulfone) to probe electronic effects .

- Biological profiling: Test analogs in dose-response assays (IC₅₀ comparisons).

- Computational modeling: Generate QSAR models using descriptors like Hammett σ values .

Q. What in vitro assays are critical for assessing metabolic pathways?

- Liver microsome incubation: Identify CYP450-mediated metabolites via LC-MS/MS .

- Reactive metabolite screening: Trapping studies with glutathione to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.